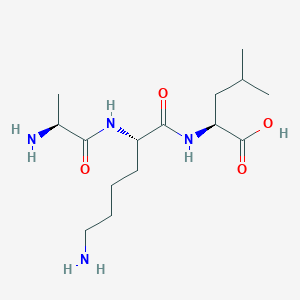
L-Leucine, L-alanyl-L-lysyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine, L-alanyl-L-lysyl- is a dipeptide compound composed of the amino acids L-leucine, L-alanine, and L-lysine This compound is known for its role in protein synthesis and various metabolic processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-alanyl-L-lysyl- typically involves the coupling of the amino acids L-leucine, L-alanine, and L-lysine. This can be achieved through peptide bond formation using reagents such as carbodiimides or enzymatic methods. The reaction conditions often include a controlled pH environment and the presence of coupling agents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of L-Leucine, L-alanyl-L-lysyl- may involve the use of immobilized enzymes to enhance the efficiency and yield of the synthesis process. Immobilization helps achieve high efficiency and stability, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
L-Leucine, L-alanyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives of the dipeptide, while reduction may yield reduced forms. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
L-Leucine, L-alanyl-L-lysyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study peptide bond formation and the behavior of dipeptides in various chemical reactions.
Biology: It is studied for its role in protein synthesis and metabolic pathways, particularly in muscle metabolism and amino acid transport.
Medicine: It has potential therapeutic applications in treating muscle wasting diseases and enhancing muscle recovery in athletes.
Industry: It is used in the production of cell culture media and bioprocessing applications to enhance the stability and solubility of amino acids
Mecanismo De Acción
The mechanism of action of L-Leucine, L-alanyl-L-lysyl- involves its role in protein synthesis and metabolic pathways. It acts as a substrate for various enzymes involved in peptide bond formation and amino acid transport. The molecular targets include ribosomes and transport proteins that facilitate the incorporation of amino acids into proteins .
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-leucine: A dipeptide composed of L-alanine and L-leucine, involved in protein synthesis and metabolic processes.
L-α-Aspartyl-L-lysyl-L-alanyl-L-leucine: A more complex peptide with additional amino acids, used in various biochemical studies.
Uniqueness
L-Leucine, L-alanyl-L-lysyl- is unique due to its specific combination of amino acids, which imparts distinct properties and functions. Its role in enhancing muscle metabolism and stability in cell culture media makes it particularly valuable in scientific research and industrial applications .
Propiedades
Número CAS |
247073-75-2 |
|---|---|
Fórmula molecular |
C15H30N4O4 |
Peso molecular |
330.42 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H30N4O4/c1-9(2)8-12(15(22)23)19-14(21)11(6-4-5-7-16)18-13(20)10(3)17/h9-12H,4-8,16-17H2,1-3H3,(H,18,20)(H,19,21)(H,22,23)/t10-,11-,12-/m0/s1 |
Clave InChI |
PMQXMXAASGFUDX-SRVKXCTJSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)
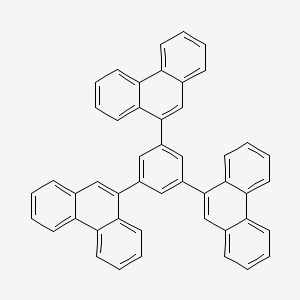

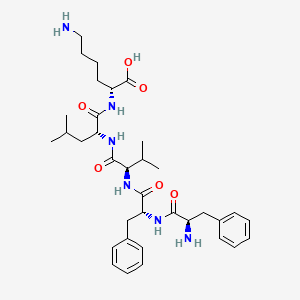
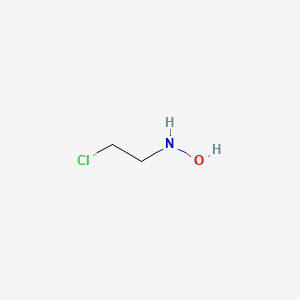
![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
![5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine](/img/structure/B14260717.png)
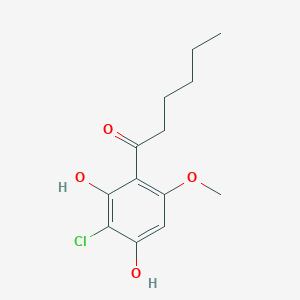
![1,1'-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione)](/img/structure/B14260727.png)
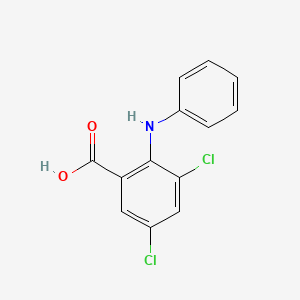
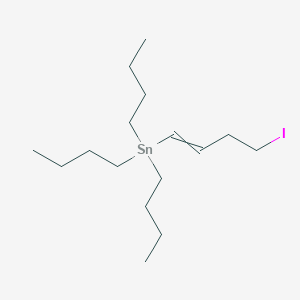

![3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide](/img/structure/B14260752.png)
